Fosnetupitant chloride

Vue d'ensemble

Description

Le chlorure d'hydrochlorure de fosnetupitant est un médicament principalement utilisé pour le traitement des nausées et vomissements induits par la chimiothérapie. Il s'agit d'un promédicament de la nétupitant, ce qui signifie qu'il est métabolisé dans l'organisme pour produire le médicament actif nétupitant. Ce composé est souvent utilisé en association avec le chlorhydrate de palonosétron et est formulé pour une utilisation intraveineuse .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du chlorure d'hydrochlorure de fosnetupitant implique plusieurs étapes, à partir du précurseur nétupitant. Le processus comprend généralement une phosphorylation pour augmenter la solubilité dans l'eau, le rendant ainsi approprié pour l'administration intraveineuse. Des conditions réactionnelles spécifiques telles que la température, le pH et les solvants sont soigneusement contrôlées pour assurer la stabilité et la pureté du produit final .

Méthodes de production industrielle

La production industrielle du chlorure d'hydrochlorure de fosnetupitant suit les Bonnes Pratiques de Fabrication (BPF) pour garantir la cohérence et la qualité. Le processus implique la synthèse chimique à grande échelle, la purification et les étapes de formulation. Des techniques avancées telles que la chromatographie liquide haute performance (CLHP) sont utilisées pour surveiller la qualité et la pureté du composé tout au long du processus de production .

Analyse Des Réactions Chimiques

Hydrolysis to Netupitant

Fosnetupitant undergoes rapid enzymatic dephosphorylation in vivo via phosphatases to form its active metabolite, netupitant. This hydrolysis occurs at the phosphate ester bond (Figure 1), resulting in the release of netupitant, which exhibits potent neurokinin-1 (NK₁) receptor antagonism .

Key Data:

- Conversion Rate: Fosnetupitant’s half-life is 0.6 hours, while netupitant has a prolonged half-life of ~70 hours due to slow hepatic metabolism .

- Enzymatic Pathway: Alkaline phosphatases in blood and tissues catalyze the reaction, ensuring nearly quantitative conversion within 30 minutes post-administration .

Forced Degradation Studies

Forced degradation experiments under ICH guidelines reveal fosnetupitant’s stability under various stress conditions (Table 1) .

Table 1: Degradation Profile of Fosnetupitant Under Stress Conditions

| Condition | Fosnetupitant Degradation (%) | Netupitant Degradation (%) | Major Degradants Identified |

|---|---|---|---|

| Acid (1N HCl, 65°C, 8 h) | 9.53 | 9.98 | Unidentified polar compounds |

| Base (1N NaOH, 60°C, 10 h) | 9.05 | 8.44 | Oxidized derivatives |

| Oxidative (3% H₂O₂, 5 h) | 10.06 | 9.30 | Hydroperoxides |

| Thermal (85°C, 30 h) | 8.85 | 8.18 | Thermal decomposition products |

| UV Light (30 h) | 6.19 | 7.04 | Photolytic cleavage products |

Findings:

- Fosnetupitant demonstrates robust stability, with ≤10% degradation across all conditions .

- Degradants do not co-elute with fosnetupitant or palonosetron in UPLC analyses, confirming method specificity .

Metabolic Reactions

Netupitant, the active metabolite, undergoes hepatic metabolism primarily via CYP3A4/5 isozymes, yielding three minor active metabolites (M1, M2, M3) .

Key Pathways:

- Oxidation: CYP3A4-mediated hydroxylation of the trifluoromethylphenyl group.

- N-Demethylation: Cleavage of the methylpiperazine moiety .

- Excretion: >85% of metabolites are eliminated via biliary routes, with minimal renal excretion .

Drug Interactions:

Netupitant inhibits CYP3A4, necessitating caution with co-administered drugs like dexamethasone or midazolam .

Stability in Formulations

Lyophilized fosnetupitant formulations maintain stability when stored at 2–8°C, with reconstituted solutions stable for 24 hours at room temperature .

Critical Factors:

- pH Sensitivity: Optimal stability at pH 6.5–7.5; degradation accelerates in acidic (pH < 4) or alkaline (pH > 9) conditions .

- Excipients: Co-formulation with palonosetron requires precise pH adjustment to avoid precipitation .

Analytical Methods:

Applications De Recherche Scientifique

Clinical Applications

Fosnetupitant chloride is primarily indicated for:

- Prevention of Chemotherapy-Induced Nausea and Vomiting (CINV) : It is particularly effective in patients receiving cisplatin-based chemotherapy, which is known for its high emetogenic potential. Clinical studies have demonstrated that fosnetupitant significantly improves complete response rates compared to placebo .

Case Studies and Clinical Trials

-

Phase II Study :

- A randomized, double-blind study assessed the efficacy of fosnetupitant at doses of 81 mg and 235 mg combined with palonosetron and dexamethasone in Japanese patients undergoing cisplatin-based chemotherapy.

- Results showed a complete response rate of 76.8% for the 235 mg dose compared to 54.7% in the placebo group, indicating superior efficacy in preventing CINV .

-

Phase III Study :

- A head-to-head comparison between fosnetupitant and fosaprepitant (another NK1 antagonist) was conducted among patients receiving highly emetogenic chemotherapy.

- The study reported noninferiority of fosnetupitant with a complete response rate of 75.2% versus 71.0% for fosaprepitant, along with a lower incidence of injection site reactions .

Pharmacokinetics

Fosnetupitant is characterized by high plasma protein binding (approximately 92% at low concentrations) and significant distribution volume (296 ± 535 L). Its pharmacokinetic profile allows for effective dosing regimens that can be tailored based on patient needs .

Safety Profile

The safety data from clinical trials indicate that fosnetupitant has a favorable safety profile, with infusion site reactions occurring in less than 1% of patients across various studies. Commonly reported adverse effects include headache and fatigue, which are generally mild and manageable .

Summary Table of Clinical Findings

| Study Type | Dose (mg) | Complete Response Rate (%) | Comparison Group | Notes |

|---|---|---|---|---|

| Phase II | 235 | 76.8 | Placebo (54.7) | Significant efficacy in CINV prevention |

| Phase III | 235 | 75.2 | Fosaprepitant (71.0) | Demonstrated noninferiority |

Mécanisme D'action

Fosnetupitant chloride hydrochloride exerts its effects by targeting neurokinin-1 (NK1) receptors in the brain. Upon administration, it is converted to netupitant, which binds to NK1 receptors and inhibits the action of substance P, a neuropeptide associated with nausea and vomiting. This blockade prevents the activation of the vomiting reflex, thereby reducing the incidence of chemotherapy-induced nausea and vomiting .

Comparaison Avec Des Composés Similaires

Composés similaires

Aprépitant : Un autre antagoniste des récepteurs NK1 utilisé pour la même indication.

Rolapitant : Mécanisme similaire mais avec une demi-vie plus longue.

Palonosétron : Souvent utilisé en association avec le chlorure d'hydrochlorure de fosnetupitant pour des effets antiémétiques améliorés.

Unicité

Le chlorure d'hydrochlorure de fosnetupitant est unique en raison de sa formulation sous forme de promédicament, ce qui améliore sa solubilité dans l'eau et permet une administration intraveineuse. Cette propriété le rend particulièrement utile pour les patients qui ne tolèrent pas les médicaments oraux .

Activité Biologique

Fosnetupitant chloride is a prodrug that serves as a selective antagonist of the human substance P/neurokinin 1 (NK-1) receptors. It is primarily utilized in the prevention of chemotherapy-induced nausea and vomiting (CINV), particularly in patients undergoing highly emetogenic chemotherapy regimens. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

Fosnetupitant is converted into its active form, netupitant, upon administration. Netupitant selectively binds to NK-1 receptors in the central nervous system, inhibiting the action of substance P, a neuropeptide involved in the emetic response. By blocking these receptors, fosnetupitant effectively prevents both acute and delayed emesis associated with chemotherapy.

Pharmacokinetics

The pharmacokinetics of fosnetupitant reveal several key characteristics:

- Conversion to Active Form : Upon intravenous administration, fosnetupitant is rapidly converted to netupitant.

- Plasma Protein Binding : Fosnetupitant exhibits high plasma protein binding (92% at 1 μM and 95% at 10 μM) in humans.

- Metabolism : Netupitant is primarily metabolized by hepatic enzymes, particularly CYP3A4, with minimal renal excretion.

- Half-life : The elimination half-life of netupitant allows for prolonged receptor occupancy, which is crucial for effective CINV management.

Clinical Efficacy

Several clinical studies have assessed the efficacy of fosnetupitant in preventing CINV. A notable randomized, double-blind study evaluated its effectiveness in combination with palonosetron and dexamethasone among patients receiving cisplatin-based chemotherapy.

Study Findings

- Participants : 594 patients were randomized into three groups: placebo, fosnetupitant 81 mg, and fosnetupitant 235 mg.

- Complete Response (CR) Rates :

- Placebo: 54.7%

- Fosnetupitant 81 mg: 63.8%

- Fosnetupitant 235 mg: 76.8% (statistically superior to placebo with )

These results indicate that higher doses of fosnetupitant significantly enhance the prevention of both acute and delayed nausea and vomiting compared to placebo.

| Treatment Group | CR Rate (%) | Adjusted Difference (%) | Statistical Significance |

|---|---|---|---|

| Placebo | 54.7 | - | - |

| Fosnetupitant 81 mg | 63.8 | +9.1 | |

| Fosnetupitant 235 mg | 76.8 | +22.0 |

Safety Profile

The safety profile of fosnetupitant has been evaluated in multiple studies:

- Adverse Events : The incidence of adverse events was comparable across all treatment groups, with infusion site reactions occurring in less than 1% of patients.

- Cardiovascular Effects : No significant cardiovascular effects were noted at therapeutic doses.

- CNS Effects : Fosnetupitant did not exhibit proconvulsant or anticonvulsant activity in animal studies.

Case Studies

A case study involving a patient receiving cisplatin-based chemotherapy demonstrated that administration of fosnetupitant significantly reduced the incidence of nausea during both the acute (0–24 hours) and delayed (24–120 hours) phases post-chemotherapy. The patient's quality of life improved markedly due to the effective control of CINV.

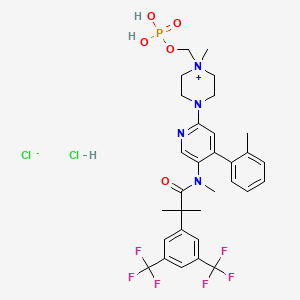

Propriétés

Numéro CAS |

1643757-72-5 |

|---|---|

Formule moléculaire |

C31H37Cl2F6N4O5P |

Poids moléculaire |

761.5 g/mol |

Nom IUPAC |

[4-[5-[[2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoyl]-methylamino]-4-(2-methylphenyl)pyridin-2-yl]-1-methylpiperazin-1-ium-1-yl]methyl dihydrogen phosphate;chloride;hydrochloride |

InChI |

InChI=1S/C31H35F6N4O5P.2ClH/c1-20-8-6-7-9-24(20)25-17-27(40-10-12-41(5,13-11-40)19-46-47(43,44)45)38-18-26(25)39(4)28(42)29(2,3)21-14-22(30(32,33)34)16-23(15-21)31(35,36)37;;/h6-9,14-18H,10-13,19H2,1-5H3,(H-,43,44,45);2*1H |

Clé InChI |

LBTQUZNIWCWBNN-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CC[N+](CC4)(C)COP(=O)(O)O.Cl.[Cl-] |

SMILES canonique |

CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CC[N+](CC4)(C)COP(=O)(O)O.Cl.[Cl-] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Fosnetupitant chloride, 08PNET |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.